Pyruvaldehyde (35per cent w/w aqueous) Pyruvaldehyde (35per cent w/w aqueous) Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992)
Methylglyoxal is a 2-oxo aldehyde derived from propanal. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo aldehyde and a member of propanals.
Pyruvaldehyde, also known as 2-oxopropanal or 1, 2-propanedione, belongs to the class of organic compounds known as alpha ketoaldehydes. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvaldehyde exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Pyruvaldehyde has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Pyruvaldehyde exists in all eukaryotes, ranging from yeast to humans. Pyruvaldehyde participates in a number of enzymatic reactions. In particular, Pyruvaldehyde can be biosynthesized from aminoacetone; which is mediated by the enzyme amine oxidase [flavin-containing] a. In addition, Pyruvaldehyde can be converted into pyruvic acid through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In humans, pyruvaldehyde is involved in the glycine and serine metabolism pathway, spermidine and spermine biosynthesis pathway, the pyruvate metabolism pathway, and the pyruvaldehyde degradation pathway. Pyruvaldehyde is also involved in several metabolic disorders, some of which include pyruvate kinase deficiency, pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency), the leigh syndrome pathway, and the NON ketotic hyperglycinemia pathway. Outside of the human body, pyruvaldehyde can be found in a number of food items such as yellow pond-lily, lemon grass, canola, and angelica. This makes pyruvaldehyde a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 78-98-8
VCID: VC0044143
InChI: InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3
SMILES: CC(=O)C=O
Molecular Formula: C3H4O2
Molecular Weight: 72.06 g/mol

Pyruvaldehyde (35per cent w/w aqueous)

CAS No.: 78-98-8

Reference Standards

VCID: VC0044143

Molecular Formula: C3H4O2

Molecular Weight: 72.06 g/mol

Pyruvaldehyde (35per cent w/w aqueous) - 78-98-8

CAS No. 78-98-8
Product Name Pyruvaldehyde (35per cent w/w aqueous)
Molecular Formula C3H4O2
Molecular Weight 72.06 g/mol
IUPAC Name 2-oxopropanal
Standard InChI InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3
Standard InChIKey AIJULSRZWUXGPQ-UHFFFAOYSA-N
SMILES CC(=O)C=O
Canonical SMILES CC(=O)C=O
Boiling Point 162 °F at 760 mm Hg (NTP, 1992)
72.0 °C
72 °C at 760 mm Hg
Colorform Clear, yellow liquid
Yellow, hygroscopic liquid
Density 1.06 at 68 °F (NTP, 1992)
d2020 1.06
1.0455 at 24 °C
1.041-1.048
Melting Point 25 °C
<25°C
Physical Description Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992)
Liquid
Solid
yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odou
Description Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992)
Methylglyoxal is a 2-oxo aldehyde derived from propanal. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo aldehyde and a member of propanals.
Pyruvaldehyde, also known as 2-oxopropanal or 1, 2-propanedione, belongs to the class of organic compounds known as alpha ketoaldehydes. These are organic compounds containing an aldehyde substituted with a keto group on the adjacent carbon. Pyruvaldehyde exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Pyruvaldehyde has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Pyruvaldehyde exists in all eukaryotes, ranging from yeast to humans. Pyruvaldehyde participates in a number of enzymatic reactions. In particular, Pyruvaldehyde can be biosynthesized from aminoacetone; which is mediated by the enzyme amine oxidase [flavin-containing] a. In addition, Pyruvaldehyde can be converted into pyruvic acid through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In humans, pyruvaldehyde is involved in the glycine and serine metabolism pathway, spermidine and spermine biosynthesis pathway, the pyruvate metabolism pathway, and the pyruvaldehyde degradation pathway. Pyruvaldehyde is also involved in several metabolic disorders, some of which include pyruvate kinase deficiency, pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency), the leigh syndrome pathway, and the NON ketotic hyperglycinemia pathway. Outside of the human body, pyruvaldehyde can be found in a number of food items such as yellow pond-lily, lemon grass, canola, and angelica. This makes pyruvaldehyde a potential biomarker for the consumption of these food products.
Solubility greater than or equal to 100 mg/mL at 63° F (NTP, 1992)
Soluble in water and alcohol, giving colorless solutions
Soluble in ethanol, ether, benzene
Miscible (est)
miscible with water and most solvents and oils (yellow solutions)
miscible (in ethanol)
Synonyms 2-Ketopropionaldehyde; 2-Oxopropanal; 2-Oxopropionaldehyde; Acetylformaldehyde; Acetylformyl; Methylglyoxal; NSC 626580; NSC 79019; Pyroracemic Aldehyde; Pyruvic Aldehyde; α-Ketopropionaldehyde
Vapor Pressure 26.7 mm Hg at 25 °C (est)
PubChem Compound 880
Last Modified Nov 11 2021
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